2-{[2-amino-5-cyano-6-(methylthio)-4-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide
Overview
Description
2-{[2-amino-5-cyano-6-(methylthio)-4-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5OS2 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0171801 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Evaluation
A diverse range of multisubstituted 2-aminothiophenes have been synthesized, showcasing the compound's utility as a building block in the development of novel heterocycles with potential antimicrobial properties. Notably, cyanoacetamides, derived from 2-aminothiophenes, have been engaged in reactions to create various derivatives, including pyrido[1,2-a]thieno[3,2-e]pyrimidines, quinolines, and pyridin-2-one derivatives. The antimicrobial efficacy of these synthesized compounds has been evaluated, indicating their potential as antimicrobial agents (Behbehani et al., 2012).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
A series of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized using citrazinic acid as a starting material. These compounds have been tested for their antibacterial and antifungal activities, with some showing comparable efficacy to streptomycin and fusidic acid, suggesting their utility in developing new antimicrobial agents (Hossan et al., 2012).
Cascade Reactions for Heterocyclic Synthesis
Thioueido-acetamides have been identified as versatile starting materials for synthesizing various heterocycles through one-pot cascade reactions. This methodology underscores the compound's role in generating 2-iminothiazoles, thioparabanic acids, and other heterocycles, contributing to the efficient synthesis of important heterocyclic structures with excellent atom economy (Schmeyers & Kaupp, 2002).
Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
The synthesis and evaluation of 5-deaza analogues of aminopterin and folic acid, starting from cyano-uracils, have led to compounds with significant anticancer activity. This research highlights the compound's role in developing novel anticancer agents, particularly through the transformation of pyrimidine to pyrido[2,3-d]pyrimidine rings (Su et al., 1986).
Synthesis of Heterocycles Incorporating a Thiadiazole Moiety
A new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, and thiophene derivatives. This work contributes to the development of insecticidal agents, demonstrating the compound's potential in agricultural applications (Fadda et al., 2017).
Properties
IUPAC Name |
2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS2/c1-22-12-10(6-16)13(20-14(17)19-12)23-7-11(21)18-9-4-2-8(15)3-5-9/h2-5H,7H2,1H3,(H,18,21)(H2,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHGBWKGUZWPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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